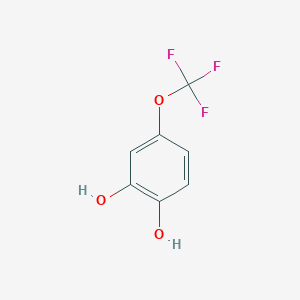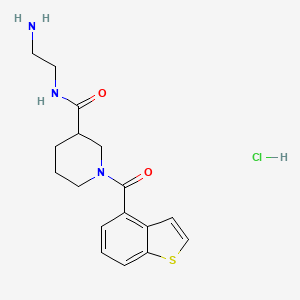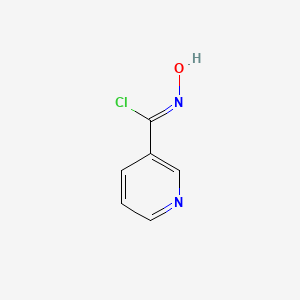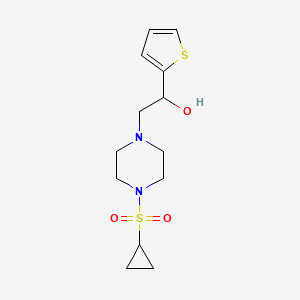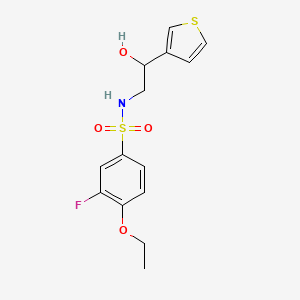
4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that belongs to the class of benzenesulfonamides. Benzenesulfonamides are known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents. The presence of substituents such as ethoxy, fluoro, and thiophenyl groups can significantly influence the compound's chemical behavior and biological activity.
Synthesis Analysis
While the specific synthesis of "4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is not detailed in the provided papers, similar benzenesulfonamide derivatives have been synthesized through various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the preparation of key intermediates followed by the introduction of substituents like fluorine and nitro groups . Another example is the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which started from substituted benzaldehydes and involved a cyclocondensation reaction . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase selectivity in COX-2 inhibitors . Similarly, the molecular docking studies of a benzenesulfonamide derivative indicated that the interactions with specific amino acid residues in the active site of a receptor could lead to potent anti-breast cancer activity . These findings suggest that the molecular structure of "4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide" would likely play a significant role in its biological interactions.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, which can be utilized to modify their structure and enhance their biological properties. For instance, Schiff base formation is a common reaction involving benzenesulfonamides, as seen in the synthesis of a Schiff base from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde . The reactivity of the sulfonamide group and the presence of substituents can also influence the compound's ability to form complexes with metals, which can have implications for its antibacterial and cytotoxic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like ethoxy, fluoro, and thiophenyl groups can affect these properties, potentially altering the compound's pharmacokinetic profile. Spectroscopic techniques, including IR, NMR, and UV-Visible spectroscopy, are commonly used to characterize these compounds and confirm their structures . Additionally, the fluorescence properties of benzenesulfonamide derivatives can be studied to understand their interactions with biological targets .
Scientific Research Applications
Enzyme Inhibition
A significant area of research involves the synthesis and biochemical evaluation of benzenesulfonamide derivatives as inhibitors of specific enzymes. These compounds, including structurally related sulfonamides, have shown high affinity as enzyme inhibitors. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as potent inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a crucial role in neurodegenerative diseases (Röver et al., 1997). Additionally, compounds with a sulfonamide moiety have been explored for their ability to inhibit carbonic anhydrase, a critical enzyme in various physiological processes, with some derivatives showing selective inhibition towards certain isoforms relevant to cancer and glaucoma treatment (Casini et al., 2002).
Photochemical Properties
The incorporation of benzenesulfonamide derivatives into the structure of zinc phthalocyanines has been studied for their photochemical properties, particularly in the context of photodynamic therapy for cancer treatment. These derivatives can enhance singlet oxygen quantum yields, making them potent photosensitizers with potential applications in targeting and eradicating cancer cells through light-induced reactions (Pişkin et al., 2020).
Molecular Architecture
The crystal structures of benzenesulfonamide compounds, including those substituted with different groups, provide insights into their molecular assembly and interactions. For example, the crystal structure analysis of substituted benzenesulfonamides has revealed how different substituents affect the supramolecular architecture, highlighting the role of intermolecular interactions in forming two-dimensional or three-dimensional architectures. Such studies contribute to our understanding of molecular design and the development of materials with specific properties (Rodrigues et al., 2015).
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4S2/c1-2-20-14-4-3-11(7-12(14)15)22(18,19)16-8-13(17)10-5-6-21-9-10/h3-7,9,13,16-17H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVMXVOXTKBJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

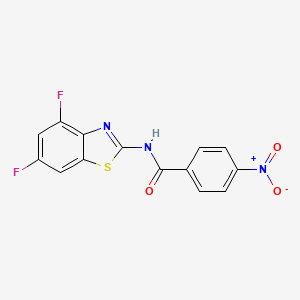
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517462.png)
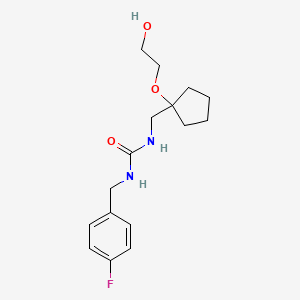
![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2517467.png)
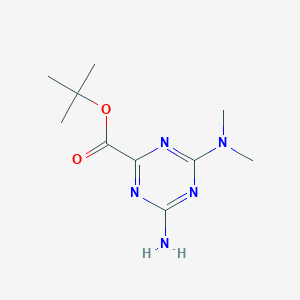
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2517469.png)
![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)
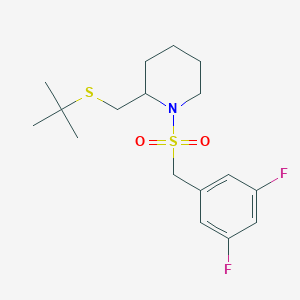
![2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile](/img/structure/B2517476.png)

